molecular formula C14H16ClN3O2 B5070613 Methyl 4-ethyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride

Methyl 4-ethyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride

Cat. No.: B5070613
M. Wt: 293.75 g/mol
InChI Key: ZAYWQNJWZLPAKA-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms within their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-ethyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts has become commonplace in modern organic synthesis . This method ensures high yields and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Uniqueness: Methyl 4-ethyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride is unique due to its specific substituents and the presence of a carboxylate group, which confer distinct chemical and biological properties. Its versatility in various applications, from pharmaceuticals to materials science, sets it apart from other similar compounds .

Properties

IUPAC Name

methyl 4-ethyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2.ClH/c1-4-16-10-7-5-6-8-11(10)17-12(13(18)19-3)9(2)15-14(16)17;/h5-8H,4H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYWQNJWZLPAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N3C1=NC(=C3C(=O)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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